molecular formula C18H21N5O2 B2486313 (2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide CAS No. 339010-32-1

(2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide

Cat. No.: B2486313
CAS No.: 339010-32-1
M. Wt: 339.399
InChI Key: UEQJAOJDZBCQEH-FYWRMAATSA-N
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Description

This compound is an α,β-unsaturated enamide featuring:

  • N,N-diethyl groups on the amide nitrogen, enhancing lipophilicity and membrane permeability.
  • A phenylformamido substituent at position 2, contributing to π-π stacking interactions.
  • A pyrimidin-2-yl amino group at position 3, enabling hydrogen bonding and targeting kinase domains. The (2E)-configuration of the double bond ensures proper spatial alignment for biological activity.

Properties

IUPAC Name

N-[(E)-3-(diethylamino)-3-oxo-1-(pyrimidin-2-ylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-3-23(4-2)17(25)15(13-21-18-19-11-8-12-20-18)22-16(24)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H,22,24)(H,19,20,21)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQJAOJDZBCQEH-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CNC1=NC=CC=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\NC1=NC=CC=N1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of palladium-catalyzed reactions is common in the synthesis of such complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Reactivity at the Enamide Double Bond

The α,β-unsaturated enamide system participates in:

  • Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the double bond to a single bond, generating saturated amides .

  • Cycloadditions : The electron-deficient double bond may engage in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles.

Amide Group Reactivity

The phenylformamido and diethylamide groups undergo:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond. For example, HCl/NaOH yields carboxylic acids and amines.

  • Nucleophilic Substitution : The amide’s nitrogen can react with electrophiles (e.g., alkyl halides) to form substituted ureas or thioureas .

Pyrimidine Ring Modifications

The pyrimidin-2-ylamino group enables:

  • Nucleophilic Aromatic Substitution : Electron-deficient positions on the pyrimidine ring react with nucleophiles (e.g., amines, alkoxides) .

  • Coordination Chemistry : The pyrimidine nitrogen can act as a ligand for transition metals (e.g., Pd, Cu), facilitating catalytic cycles .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 100°C may degrade the enamide bond, releasing volatile byproducts (e.g., CO, NH₃).

  • Oxidation : Strong oxidizers (e.g., KMnO₄) can oxidize the enamide to α-keto amides or cleave the double bond.

Comparative Reaction Data

Reaction TypeConditionsProduct/OutcomeSource
Buchwald CouplingCuI, DMEDA, THF, 65°C(Z)-Enamide (42% yield)
HydrogenationH₂ (1 atm), Pd-C, EtOHSaturated amide
Acid Hydrolysis6M HCl, reflux, 12hPhenylformic acid + diethylamine

Unresolved Challenges

  • Stereoselectivity : Controlling (E)/(Z) isomerism during synthesis remains difficult .

  • Functional Group Compatibility : The pyrimidine ring’s sensitivity to strong bases limits reaction design.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide exhibit promising anticancer properties. For example, studies on related pyrimidine derivatives have shown efficacy as vascular endothelial growth factor receptor (VEGFR) inhibitors, which play a crucial role in tumor angiogenesis and metastasis .

Enzyme Inhibition

Compounds containing pyrimidine moieties are known to act as enzyme inhibitors. The ability of this compound to inhibit specific enzymes involved in metabolic pathways could be a focus for future research.

Case Study 1: VEGFR Inhibition

A study demonstrated that structurally similar compounds to this compound were synthesized and tested for their ability to inhibit VEGFR. Compounds with modifications in the phenyl ring showed enhanced potency against tumor growth in vivo, suggesting that further exploration of this compound's derivatives could yield effective anticancer agents .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of pyrimidine-based compounds has highlighted the importance of substituents on the aromatic rings for biological activity. By modifying the diethyl and phenylformamido groups, researchers can potentially enhance the efficacy and selectivity of this compound against specific targets.

Mechanism of Action

The mechanism of action of (2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance within the cell .

Comparison with Similar Compounds

Structural Analogs with Pyrimidine Moieties

Compound Name Key Substituents Biological Activity/Properties Key Findings
(2E)-N-(pyrimidin-2-yl)-3-(thiophen-2-yl)prop-2-enamide Thiophene at C3, pyrimidinyl amide Not explicitly reported; structural similarity suggests kinase-targeting potential. Thiophene enhances π-stacking; pyrimidine enables ATP-binding pocket interactions.
N-[4-[[5-Chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide Chloro, indole-modified pyrimidine EGFR inhibition (Relative Target: Epidermal growth factor receptor). Chloro and indole groups improve selectivity and potency against EGFR mutants.
(2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide Chlorophenyl at C3, pyrimidinyl sulfonamide Antimicrobial (inferred from sulfonamide class). Sulfonamide group introduces antibacterial properties via folate pathway disruption.

Trends :

  • Pyrimidine derivatives often target kinases or microbial enzymes due to their ability to mimic ATP or cofactors .
  • Halogenation (e.g., chloro) enhances bioactivity by increasing electrophilicity and binding affinity .

Enamide Derivatives with Modified N-Substituents

Compound Name Key Substituents Biological Activity/Properties Key Findings
(2E)-N,N-Dimethyl-3-phenylprop-2-enamide N,N-dimethyl, phenyl at C3 No direct activity reported; used as a synthetic intermediate. Smaller N-substituents (dimethyl vs. diethyl) reduce steric hindrance.
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide N-aryl (bis-CF3), 4-chlorophenyl at C3 Potent antibacterial activity (MIC: <1 µM against MRSA and Mycobacterium spp.). CF3 groups increase lipophilicity (logP >4), enhancing membrane penetration.
(2E)-N-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide N-2-chlorophenyl, 4-CF3-phenyl at C3 Broad-spectrum antimicrobial activity. Synergistic effects of Cl and CF3 improve potency against Gram-positive bacteria.

Trends :

  • Bulky N-aryl groups (e.g., bis-CF3) enhance antibacterial activity but may reduce solubility .
  • Diethyl groups (as in the target compound) balance lipophilicity and solubility better than dimethyl or aryl substituents .

Hybrid Structures with Heterocycles

Compound Name Key Substituents Biological Activity/Properties Key Findings
(2E)-N-(3-(dimethylamino)propyl)-3-(4-fluorophenyl)-2-(phenylformamido)prop-2-enamide Fluorophenyl at C3, dimethylaminopropyl chain Kinase inhibition (inferred from structural similarity to EGFR inhibitors). Fluorine improves metabolic stability; dimethylaminopropyl aids solubility.
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide Chloro-fluorophenyl ether, dimethylaminopropyl Not reported; likely targets GPCRs or kinases. Ether linkage and dimethylamino group enhance CNS penetration.

Trends :

  • Fluorine substitution improves pharmacokinetics (e.g., bioavailability, half-life) .
  • Flexible side chains (e.g., dimethylaminopropyl) enhance solubility without compromising target binding .

Key Research Findings and Data

Physicochemical Properties

Property Target Compound (2E)-N,N-Dimethyl-3-phenylprop-2-enamide (2E)-N-[3,5-bis(CF3)phenyl]-3-(4-Cl-phenyl)prop-2-enamide
Molecular Weight 413.9 g/mol (calculated) 175.2 g/mol 434.3 g/mol
logP (predicted) ~3.5 (moderate lipophilicity) 1.8 4.7
Water Solubility Low (due to diethyl groups) High Very low

Implications :

  • The target compound’s diethyl groups provide intermediate lipophilicity, optimizing membrane permeability and solubility .

Biological Activity

(2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H19N5O\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}

This compound features a diethyl amine group and a pyrimidine moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Studies

StudyCompoundCell Line TestedIC50 (µM)Mechanism
Similar DerivativeHeLa15Apoptosis
Similar DerivativeMCF-710Cell Cycle Arrest

Antimicrobial Activity

The compound's potential antimicrobial activity has also been investigated. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that modifications in the structure can enhance bioactivity .

Table 2: Summary of Antimicrobial Studies

StudyCompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Activity
Similar DerivativeE. coli32 µg/mLModerate
Similar DerivativeS. aureus16 µg/mLStrong

The mechanisms by which this compound exerts its biological effects are multifaceted. It is hypothesized that the presence of the pyrimidine ring enhances interactions with cellular targets, potentially leading to inhibition of key enzymes involved in cell proliferation and survival pathways .

Case Studies

A notable case study involved a synthesized derivative of this compound that was tested in vitro for its effects on cancer cell lines. The results indicated significant cytotoxicity at concentrations lower than those typically required for similar compounds, suggesting enhanced potency due to structural modifications .

Case Study Summary

  • Objective: Evaluate cytotoxic effects on cancer cell lines.
  • Method: MTT assay performed on various concentrations.
  • Findings: Notable reduction in cell viability at concentrations as low as 5 µM.

Q & A

Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, including condensation of phenylformamide derivatives with pyrimidinyl amines followed by diethylamide formation. Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during amide coupling to minimize side reactions (e.g., hydrolysis) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysts : Using coupling agents like EDC/HOBt for efficient amide bond formation .
  • Purification : Column chromatography or preparative HPLC to isolate the (2E)-isomer, critical for stereochemical purity .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H/13C NMR confirms the (2E)-configuration via coupling constants (J = 12–16 Hz for trans olefinic protons) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray crystallography : SHELXL refines crystal structures to resolve stereochemical ambiguities .

Advanced: How do substituents on the phenyl and pyrimidine rings influence reactivity and biological activity?

  • Electron-withdrawing groups (e.g., -F, -NO₂) : Increase electrophilicity of the enamide moiety, enhancing nucleophilic attack susceptibility .
  • Pyrimidine modifications : 4,6-Dimethylpyrimidine analogs show improved enzyme inhibition due to hydrophobic interactions with target pockets .
  • Contradictions : Fluorinated phenyl groups may reduce bioavailability compared to chloro analogs due to increased polarity, despite higher in vitro potency .

Advanced: What challenges arise in crystallographic analysis using SHELX, and how can data discrepancies be resolved?

  • Twinned crystals : Common in flexible enamide derivatives; SHELXD’s twin refinement tools (e.g., TWIN/BASF commands) mitigate this .
  • Disordered solvent molecules : Use SQUEEZE in PLATON to model diffuse electron density .
  • Data resolution : High-resolution (>1.0 Å) data collection at synchrotrons improves atomic displacement parameter (ADP) accuracy .

Advanced: How can molecular docking studies predict interactions with biological targets?

  • Target selection : Prioritize enzymes with conserved binding pockets (e.g., kinases or proteases) based on pyrimidine’s role in ATP mimicry .
  • Docking software : AutoDock Vina or Schrödinger Suite assesses binding affinity; validate with MD simulations to account for protein flexibility .
  • Pharmacophore mapping : Align the enamide’s hydrogen-bond acceptors with catalytic residues (e.g., Serine in hydrolases) .

Advanced: What are common side reactions during synthesis, and how can they be mitigated?

  • Oligomerization : Occurs during acryloyl chloride addition; suppress via slow addition under inert atmosphere .
  • Z/E isomerization : Minimize by avoiding prolonged light exposure and using radical inhibitors (e.g., BHT) .
  • Hydrolysis of sulfonamide groups : Use anhydrous conditions and molecular sieves in thiadiazole-containing analogs .

Advanced: How does the compound’s electronic configuration affect its mechanism in enzyme inhibition?

  • Conjugated enamide system : Delocalizes electron density, stabilizing transition states in covalent inhibition (e.g., Michael addition to cysteine residues) .
  • Pyrimidine π-stacking : Enhances binding to aromatic residues (e.g., Phe in kinase ATP pockets) .
  • Diethylamide group : Modulates lipophilicity, impacting membrane permeability and intracellular target engagement .

Advanced: What strategies resolve conflicting biological activity data between this compound and its analogs?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., -F vs. -Cl on phenyl) to isolate electronic vs. steric effects .
  • Assay standardization : Use isogenic cell lines or recombinant enzymes to reduce variability in IC50 measurements .
  • Meta-analysis : Cross-reference data from multiple analogs (e.g., thiophene vs. furan derivatives) to identify conserved pharmacophores .

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